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Compound of Interest

Compound Name: Thioformaldehyde

Cat. No.: B1214467

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-
resolution Fourier transform spectroscopy of thioformaldehyde (H2CS). This document is
intended to guide researchers in setting up experiments, acquiring high-quality spectra, and
understanding the complex rovibrational structure of this astrophysically significant molecule.

Introduction

Thioformaldehyde (H2CS) is a simple organosulfur molecule of significant interest in
astrophysics and fundamental molecular spectroscopy.[1][2] Its detection in various interstellar
environments, including molecular clouds and comets, has driven the need for precise
laboratory spectroscopic data to aid in its identification and the understanding of its abundance
and formation pathways.[1][2] High-resolution Fourier transform spectroscopy (FTS) is a
powerful technique for obtaining detailed information about the rotational and vibrational energy
levels of molecules like thioformaldehyde.

This document outlines the necessary steps for producing thioformaldehyde in the gas phase
and analyzing its spectrum using high-resolution FTS, with a focus on the interacting vs, v4, and
ve fundamental bands.

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1214467?utm_src=pdf-interest
https://www.benchchem.com/product/b1214467?utm_src=pdf-body
https://www.benchchem.com/product/b1214467?utm_src=pdf-body
https://discovery.ucl.ac.uk/id/eprint/10161604/1/h2cs_marvel_revised.pdf
https://www.tandfonline.com/doi/full/10.1080/00268976.2023.2262057
https://discovery.ucl.ac.uk/id/eprint/10161604/1/h2cs_marvel_revised.pdf
https://www.tandfonline.com/doi/full/10.1080/00268976.2023.2262057
https://www.benchchem.com/product/b1214467?utm_src=pdf-body
https://www.benchchem.com/product/b1214467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

High-resolution FTS studies of thioformaldehyde have yielded a wealth of quantitative data on
its rovibrational energy levels. The following tables summarize key spectroscopic parameters
derived from these studies.

Table 1: Fundamental Vibrational Band Centers of Thioformaldehyde (H2CS)

Vibrational Mode Description Band Center (cm~*) Reference

Symmetric CHz

V1 ~3000 1]3
stretch i3]

V2 CH: scissor 1455.49505(56) [4]

V3 C=S stretch 1059.20476(30) [41[5]

Va Out-of-plane CH2 wag  990.18213(40) [415]
Asymmetric CH2

Vs ~3000 [1][3]
stretch

Ve In-plane CH2 rock 991.02021(50) [41[5]

Note: The va and ve modes are separated by less than 1 cm~! and exhibit a strong Coriolis
interaction.[1][3][5]

Table 2: Rotational Constants for the Ground Vibrational State of Thioformaldehyde (H2CS)

Constant Value (cm™?) Reference
A 9.72718 [6]
B 0.59040 [6]
C 0.55544 [6]

Experimental Protocols

This section provides detailed protocols for the generation of thioformaldehyde and the
acquisition of its high-resolution infrared spectrum.
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Synthesis of Thioformaldehyde (H2CS)

Thioformaldehyde is an unstable species and must be generated in situ for spectroscopic
analysis. A common method is through the pyrolysis of a suitable precursor.

Protocol 1: Pyrolysis of Trimethylene Sulfide
e Precursor: Use trimethylene sulfide ((CH2)3S) as the precursor molecule.[7]

¢ Pyrolysis Setup:

[¢]

Construct a pyrolysis furnace consisting of a quartz tube heated by a resistive element.

[¢]

Connect the outlet of the furnace to the inlet of a multipass gas cell (e.g., a White cell).

[e]

Connect the inlet of the furnace to a reservoir containing trimethylene sulfide, with a
needle valve to control the flow rate.

[e]

Use a carrier gas, such as Argon, to facilitate the flow of the precursor.
e Pyrolysis Conditions:
o Heat the furnace to a temperature of approximately 850 °C.
o Introduce a slow flow of trimethylene sulfide mixed with Argon into the furnace.
o The pyrolysis of trimethylene sulfide will yield thioformaldehyde and other byproducts.

o Transfer to Spectrometer: The gas mixture containing thioformaldehyde is then passed
directly into the multipass cell for spectroscopic analysis.

Protocol 2: Pyrolysis of Other Precursors
Alternative precursors can also be used for the generation of thioformaldehyde.[4][5]
 Allyl methyl sulfide (CsHsSCHs): Pyrolysis at 560 °C.[4][5]

o Methanesulfenyl chloride (CHsSCI): Pyrolysis at 1150 °C.[4][5]
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The choice of precursor and pyrolysis temperature can be optimized to maximize the yield of
thioformaldehyde and minimize interfering absorptions from byproducts.

High-Resolution Fourier Transform Spectroscopy

Protocol 3: Spectral Acquisition

e Spectrometer: Utilize a high-resolution Fourier transform spectrometer. A resolution of at
least 0.005 cm~1 is required to resolve the rotational structure of thioformaldehyde.[1][4][5]

e Gas Cell: Employ a multipass gas cell (e.g., a White cell) to achieve a long optical path
length, typically around 32 meters, which is necessary to observe the weak absorption lines
of the transient thioformaldehyde molecule.[4][5]

o Experimental Conditions:

o Maintain a low total pressure in the gas cell, on the order of 0.15 mbar, to minimize
pressure broadening of the spectral lines.[4][5]

o Record multiple scans (e.g., 40 scans) and co-add them to improve the signal-to-noise
ratio of the spectrum.[4][5]

e Spectral Range: For the analysis of the vs, va, and ve bands, record the spectrum in the 750-
1400 cm~1 region.[4][5]

» Data Processing:
o Perform a Fourier transform on the interferogram to obtain the spectrum.

o Calibrate the frequency axis using known absorption lines of a reference gas (e.g., H20,
COz).

Data Analysis and Interpretation

The high-resolution spectrum of thioformaldehyde is complex due to the overlap of vibrational
bands and strong rovibrational interactions. A thorough analysis requires a sophisticated
theoretical model.
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e Rovibrational Hamiltonian: The analysis of the interacting vs, va, and ve bands requires a
Hamiltonian model that explicitly includes the Coriolis resonance between the va and ve
modes.[5]

o MARVEL Procedure: The Measured Active Rotational-Vibrational Energy Levels (MARVEL)
procedure can be used to analyze all available spectroscopic data and produce a highly
accurate and consistent set of empirical energy levels.[1][3][8] This approach combines data
from multiple sources to refine the energy level determination.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the high-resolution Fourier transform
spectroscopy of thioformaldehyde.

Thioformaldehyde Generation Spectroscopic Measurement Data Analysis

Precursor Reservoir Gas Flow Fourier Transform Data Acquisition Spectral Analysis
(e.g., Trimethylene Sulfide) Pyrolysis Furnace Multipass Gas Cell Spectrometer Detector & Processing (e.g., MARVEL)

Click to download full resolution via product page

Caption: Experimental workflow for H2CS spectroscopy.

Logical Relationship of Interacting Vibrational Modes

The va and ve vibrational modes of thioformaldehyde are strongly coupled through a Coriolis
interaction, which significantly perturbs the rotational energy levels.
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Caption: Coriolis interaction between va4 and ve modes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
e 2. tandfonline.com [tandfonline.com]

e 3. ucl.ac.uk [ucl.ac.uk]

e 4. researchgate.net [researchgate.net]

e 5. The First High-Resolution Analysis of the 10 [mu]m Absorption of Thioformaldehyde | NIST
[nist.gov]

+ 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

e 7. Laboratory spectroscopic study of isotopic thioformaldehyde, H2CS, and determination of
its equilibrium structure | Astronomy & Astrophysics (A&A) [aanda.org]

+ 8. MARVEL analysis of high-resolution spectra of thioformaldehyde (H2CS) - UCL Discovery
[discovery.ucl.ac.uk]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1214467?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214467?utm_src=pdf-custom-synthesis
https://discovery.ucl.ac.uk/id/eprint/10161604/1/h2cs_marvel_revised.pdf
https://www.tandfonline.com/doi/full/10.1080/00268976.2023.2262057
https://www.ucl.ac.uk/~ucapsy0/pdf/23MeOwTe.pdf
https://www.researchgate.net/publication/229408027_The_first_high-resolution_analysis_of_the_10-mm_absorption_of_thioformaldehyde
https://www.nist.gov/publications/first-high-resolution-analysis-10-mum-absorption-thioformaldehyde
https://www.nist.gov/publications/first-high-resolution-analysis-10-mum-absorption-thioformaldehyde
https://cccbdb.nist.gov/exp2x.asp?casno=865361&charge=0
https://www.aanda.org/articles/aa/full_html/2019/01/aa34517-18/aa34517-18.html
https://www.aanda.org/articles/aa/full_html/2019/01/aa34517-18/aa34517-18.html
https://discovery.ucl.ac.uk/id/eprint/10161604/
https://discovery.ucl.ac.uk/id/eprint/10161604/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols: High-Resolution
Fourier Transform Spectroscopy of Thioformaldehyde]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1214467#high-resolution-fourier-
transform-spectroscopy-of-thioformaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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